Tert-butyl 3-amino-4-propan-2-ylbenzoate
Description
Tert-Butyl 3-amino-4-propan-2-ylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxylic acid position, an amino (-NH₂) substituent at the 3-position, and an isopropyl (-CH(CH₃)₂) group at the 4-position of the aromatic ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its substituents contribute to electronic modulation, steric effects, and hydrogen-bonding capabilities.
Properties
IUPAC Name |
tert-butyl 3-amino-4-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9(2)11-7-6-10(8-12(11)15)13(16)17-14(3,4)5/h6-9H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGYWRSBKNOWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-propan-2-ylbenzoate typically involves the esterification of 3-amino-4-propan-2-ylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-propan-2-ylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-butyl 3-amino-4-propan-2-ylbenzoate with two analogs from the provided evidence:
Key Observations:
Stability and Reactivity: The tert-butyl ester group in all compounds confers stability against hydrolysis under basic conditions due to steric protection of the ester carbonyl . The amino group in the target compound may participate in intramolecular hydrogen bonding or act as a directing group in electrophilic aromatic substitution, contrasting with the halogenated analog’s propensity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
Notes:
- The amino and hydroxymethyl groups reduce LogP values compared to halogenated analogs, aligning with their increased polarity .
- The isopropyl group in the target compound may slightly elevate LogP relative to the pyrrolidine derivative due to hydrophobic branching .
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